3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid 3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid
Brand Name: Vulcanchem
CAS No.: 88623-81-8
VCID: VC0140490
InChI: InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+
SMILES: CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C
Molecular Formula: C13H12O6
Molecular Weight: 264.23 g/mol

3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid

CAS No.: 88623-81-8

Reference Standards

VCID: VC0140490

Molecular Formula: C13H12O6

Molecular Weight: 264.23 g/mol

3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid - 88623-81-8

CAS No. 88623-81-8
Product Name 3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid
Molecular Formula C13H12O6
Molecular Weight 264.23 g/mol
IUPAC Name (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+
Standard InChIKey ZDIYGBWFISUTHI-GQCTYLIASA-N
Isomeric SMILES CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C
SMILES CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C
Synonyms (E)-Caffeic Acid Diacetate
PubChem Compound 5374732
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator